molecular formula C22H28FN3O2 B5004116 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide

Katalognummer B5004116
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: OVUYYKMZHPBIFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide, also known as ML277, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide activates the Kir6.2/SUR1 channel by binding to a specific site on the Kir6.2 subunit. This binding leads to a conformational change in the channel, allowing it to open and allow the influx of potassium ions. This influx of potassium ions leads to depolarization of the cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to increase insulin secretion in both in vitro and in vivo studies. Additionally, this compound has been shown to increase energy expenditure and decrease body weight in animal studies. This compound has also been shown to have a protective effect on pancreatic beta cells, which are responsible for insulin secretion.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide is that it is a small molecule compound, making it easier to synthesize and manipulate in the laboratory. Additionally, this compound has been shown to have a high potency and selectivity for the Kir6.2/SUR1 channel. However, one limitation of this compound is that it has a short half-life in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide. One direction is to further investigate its potential therapeutic applications in the treatment of diabetes and obesity. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other physiological systems. Finally, research is needed to develop more stable analogs of this compound that may have increased therapeutic potential.

Synthesemethoden

The synthesis of N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 4-piperidone to form 1-(2-fluorobenzyl)-4-piperidinone. This intermediate is then reacted with isonicotinic acid to form N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}isonicotinamide. Finally, the addition of a methoxyethyl group to the amine nitrogen of the isonicotinamide moiety using methoxyethyl chloroformate results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. This compound has been shown to activate the Kir6.2/SUR1 channel, which is involved in insulin secretion. This activation leads to an increase in insulin secretion, making this compound a potential treatment for type 2 diabetes. Additionally, this compound has been shown to increase energy expenditure and decrease body weight in animal studies, making it a potential treatment for obesity.

Eigenschaften

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-28-15-14-26(22(27)19-6-10-24-11-7-19)16-18-8-12-25(13-9-18)17-20-4-2-3-5-21(20)23/h2-7,10-11,18H,8-9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUYYKMZHPBIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.